![molecular formula C13H18BrF3OSi B13463042 [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups
Vorbereitungsmethoden
The synthesis of [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-(trifluoromethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-(trifluoromethyl)phenol+tert-butyl(dimethyl)silyl chloride→[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane has several applications in scientific research:
Biology: It can be used in the development of novel bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications, particularly in the design of drugs that target specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane include:
4-Bromo-2-(trifluoromethyl)aniline: This compound has an amino group instead of a phenoxy group, which can lead to different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline:
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to the single trifluoromethyl group in the target compound.
Eigenschaften
Molekularformel |
C13H18BrF3OSi |
|---|---|
Molekulargewicht |
355.26 g/mol |
IUPAC-Name |
[4-bromo-2-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-11-7-6-9(14)8-10(11)13(15,16)17/h6-8H,1-5H3 |
InChI-Schlüssel |
WYMQRHBIPYIFBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



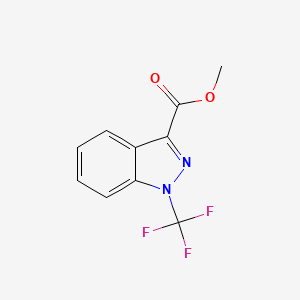
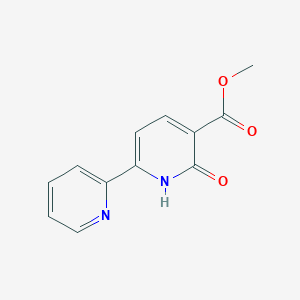
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
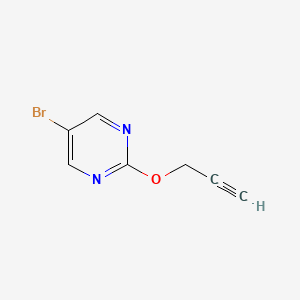
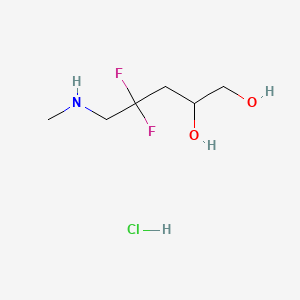
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
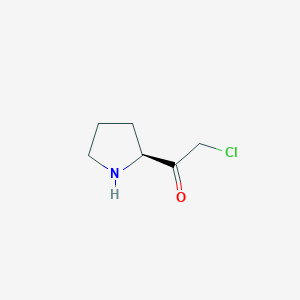
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
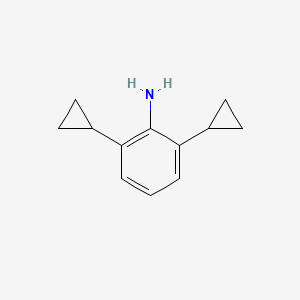
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
